molecular formula C13H12N2O5S B1678887 Nimesulide CAS No. 51803-78-2

Nimesulide

Numéro de catalogue B1678887
Numéro CAS: 51803-78-2
Poids moléculaire: 308.31 g/mol
Clé InChI: HYWYRSMBCFDLJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) with pain medication and fever-reducing properties . Its approved indications are the treatment of acute pain, the symptomatic treatment of osteoarthritis, and primary dysmenorrhoea in adolescents and adults above 12 years old . It works by blocking the production of prostaglandins, thereby relieving pain and inflammation .


Molecular Structure Analysis

Nimesulide has a molecular formula of C13H12N2O5S and a molecular weight of 308.31 . The structure of Nimesulide has been studied using various methods including molecular modelling . The inclusion of the Nimesulide molecule into the beta- and gamma- cyclodextrin cavity has been investigated .


Physical And Chemical Properties Analysis

Nimesulide has a molecular weight of 308.31 . Its solubility in DMSO is 60 mg/mL . It is also noted that Nimesulide’s poor aqueous solubility poses bioavailability problems in-vivo .

Applications De Recherche Scientifique

Pharmacokinetic Studies

  • Scientific Field: Pharmacology
  • Application Summary: Nimesulide is a selective COX-2 inhibitor that is effective in relieving various pain and inflammatory conditions. It’s used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .
  • Methods of Application: In one study, Nimesulide and an internal standard were extracted from acidified samples with methyl tert-butyl ether and analyzed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The study involved 28 healthy volunteers who took 2 tablets of 100 mg Nimesulide, and their blood concentrations were analyzed during the 24 hours post-dose .
  • Results: The study found that the pharmacokinetics of Nimesulide were different from western populations. The AUC (Area Under the Curve) was 113.0 mg-h/mL, Cmax (maximum serum concentration) was 12.06 mg/mL, Tmax (time to reach maximum concentration) was 3.19 hours, and t1/2β (half-life) was 4.51 hours .

Anti-Inflammatory Efficacy

  • Scientific Field: Medicine
  • Application Summary: Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that has shown efficacy in relieving a wide variety of pain and inflammatory conditions. It’s better tolerated with lower incidences of adverse effects than other NSAIDs .
  • Methods of Application: Various experimental models and clinical studies have been used to demonstrate the anti-inflammatory efficacy of Nimesulide .
  • Results: Nimesulide has been found to be superior, or at least comparable in efficacy, to other NSAIDs. It’s suggested that selective COX-2 inhibitors like Nimesulide should have anti-inflammatory effects devoid of side effects on the kidney and stomach .

Renal Diseases, Hypertension, or Congestive Heart Failure

  • Scientific Field: Medicine
  • Application Summary: Nimesulide, as a selective COX-2 inhibitor, is promising in individuals at risk because of renal diseases, hypertension, or congestive heart failure .
  • Methods of Application: Various experimental models and clinical studies have been used to demonstrate the efficacy of nimesulide .
  • Results: Initial general clinical experience with selective COX-2 inhibitors like Nimesulide appears to show that they are particularly promising in individuals at risk because of renal diseases, hypertension, or congestive heart failure .

Crystallization Kinetics and Molecular Dynamics

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Nimesulide has been used as a model system for studying the correlations between crystallization kinetics and molecular dynamics .
  • Methods of Application: The kinetic parts of crystal growth (ukin) of nimesulide exhibited a power law dependence upon the liquid viscosity (η) as ukinη−0.61 .
  • Results: This study provides insights into the crystallization kinetics and molecular dynamics of Nimesulide .

Alzheimer’s Disease and Cancer

  • Scientific Field: Medicine
  • Application Summary: Selective COX-2 inhibitors like Nimesulide may demonstrate new important therapeutic benefits as anticancer agents as well as help retard the progression of Alzheimer’s disease .
  • Methods of Application: Various experimental models and clinical studies have been used to demonstrate the potential benefits of Nimesulide in these areas .
  • Results: While the research is still ongoing, initial findings suggest that Nimesulide could have potential benefits in these areas .

Pharmaceutical Formulations

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Nimesulide’s poor aqueous solubility poses bioavailability problems in-vivo. This could be overcome by the formation of inclusion complexes with β-cyclodextrin .
  • Methods of Application: Various researchers have reported the formation of inclusion complexes with β-cyclodextrin to overcome Nimesulide’s poor aqueous solubility .
  • Results: While the use of such fast-releasing complexes is still questionable due to the absence of any in-vivo data regarding the relative absorption of Nimesulide from β-cyclodextrin complex compared with that from conventional formulations of the drug, this application provides a potential solution to the bioavailability problems of Nimesulide .

Safety And Hazards

Nimesulide should be used with caution due to concerns about the risk of hepatotoxicity . It has been withdrawn from the market in many countries due to these concerns . It is recommended to avoid dust formation, contact with eyes, skin, or clothing, and to not breathe dust, vapor, mist, or gas .

Propriétés

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037250
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nimesulide

CAS RN

51803-78-2
Record name Nimesulide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51803-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimesulide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nimesulide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimesulide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMESULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144.5 °C
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

41 grams of nimesulide-sodium salt/βCD complex of 1:1 molar ratio are obtained as a yellow fine powder. The resultant nimesulide content is 20.0±0.2% measured by UV-spectrophotometry. Solubility properties are such that 100 mg of the complex can be dissolved in 6 ml of distilled water, resulting in a slightly opalescent solution with approximately 3.5 mg/ml nimesulide content. The solution has a pH value of 8.3±0.1.
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimesulide
Reactant of Route 2
Reactant of Route 2
Nimesulide
Reactant of Route 3
Reactant of Route 3
Nimesulide
Reactant of Route 4
Nimesulide
Reactant of Route 5
Reactant of Route 5
Nimesulide
Reactant of Route 6
Reactant of Route 6
Nimesulide

Citations

For This Compound
33,700
Citations
AK Singla, M Chawla, A Singh - Journal of pharmacy and …, 2000 - Wiley Online Library
… the determination of nimesulide and its metabolite … nimesulide. Various investigations carried out recently are reported, although older references to research performed on nimesulide …
Number of citations: 145 onlinelibrary.wiley.com
R Davis, RN Brogden - Drugs, 1994 - Springer
… In general qualitative terms nimesulide exhibits the usual adverse events associated with … such effects for nimesulide and the comparator agent. Additionally, nimesulide has been well …
Number of citations: 348 link.springer.com
A Bernareggi - Clinical pharmacokinetics, 1998 - Springer
… either the rate or extent of nimesulide absorption. When nimesulide was administered in the … after oral administration; the bioavailability of nimesulide via suppository ranged from 54 to …
Number of citations: 267 link.springer.com
KD Rainsford - 2005 - books.google.com
… Discovery of R-805-nimesulide Chemical synthesis Development of nimesulide Physical … of nimesulide Versatile formulations... Novel" non-pain" uses of nimesulide Nimesulide in …
Number of citations: 75 books.google.com
…, Consensus Report Group on Nimesulide - … medical research and …, 2006 - Taylor & Francis
Background: This paper summarises the outcome from a consensus meeting, held in Rome on 5 October 2005, that aimed to review the state of the art regarding the non-steroidal …
Number of citations: 295 www.tandfonline.com
UA Boelsterli - Drug safety, 2002 - Springer
… Nimesulide is unique in that it bears a number of compound-… To better understand the hepatic liability of nimesulide, and to … review will focus on these nimesulide-specific characteristics. …
Number of citations: 305 link.springer.com
M Starek, J Krzek - Talanta, 2009 - Elsevier
Non-steroidal anti-inflammatory drugs (NSAIDs) are the group most often used in human health care, since they are available without prescription for treatment of fever and minor pain. …
Number of citations: 103 www.sciencedirect.com
PS Aisen, J Schmeidler, GM Pasinetti - Neurology, 2002 - AAN Enterprises
… The majority of participants in this study continued open-label nimesulide treatment for extended periods up to and exceeding 2 years. This experience suggests that nimesulide is well …
Number of citations: 212 n.neurology.org
IA Tavares, PM Bishai, A Bennett - Arzneimittel-forschung, 1995 - europepmc.org
… Nimesulide reduced PGE accumulation more potently in incubates of stimulated leucocytes than of gastric mucosa. With gastric tissue, nimesulide … With the in vitro assay, nimesulide (…
Number of citations: 168 europepmc.org
A Shahiwala, A Misra - J Pharm Pharm Sci, 2002 - academia.edu
… transdermal drug delivery system of Nimesulide (NIM) was … (PEI) was observed for niosomal nimesulide gel after 24 hours ie … Developed nimesulide niosomal gel formulation has also …
Number of citations: 312 www.academia.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.